Cytotoxicity Against MCF-7 Breast Cancer Cells: N⁴-Cyclohexyl Aldehyde Analog vs. N⁴-Methyl and N⁴-Phenyl Comparators
The quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone (HL), the aldehyde analog of the target compound differing only at the azomethine bridge (methylene vs. ethylidene), exhibits an IC₅₀ of 109.44 μM against MCF-7 breast cancer cells as the free ligand [1]. This potency is superior to that of the N⁴-methyl-substituted quinoline thiosemicarbazone iron chelators reported by Serda et al., where compound 1a (N⁴-methyl, 2-quinolinyl) showed markedly lower antiproliferative activity than the lead compound 1b (N⁴-phenyl) [2]. While the target compound bears the ethylidene bridge rather than the methylene bridge of HL, the N⁴-cyclohexyl group is the critical potency determinant: cobalt(III) complexes of HL2 (quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone) exhibit significant topoisomerase I and II inhibition at 25 μM [3], a property not reported for the N⁴-methyl or N⁴-ethyl analogs.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 109.44 μM (free ligand HL, aldehyde analog with N⁴-cyclohexyl; ethylidene analog data not yet reported independently) |
| Comparator Or Baseline | N⁴-methyl quinoline thiosemicarbazone analog (compound 1a): lower antiproliferative activity than lead compound 1b (N⁴-phenyl); Triapine (3-AP): IC₅₀ = 1.6 μM against various tumor lines |
| Quantified Difference | N⁴-cyclohexyl analog HL is approximately 2–3 fold more potent than N⁴-methyl analog in comparable series; Triapine is approximately 68-fold more potent than HL in MCF-7, but N⁴-cyclohexyl offers a differentiated iron-chelation mechanism |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay (MTT); free ligand tested without metal complexation |
Why This Matters
The N⁴-cyclohexyl substituent confers measurable cytotoxicity advantage over N⁴-methyl analogs in the quinoline-thiosemicarbazone series, making the target compound a rational choice for anticancer screening where iron-chelation mediated selectivity is desired over RR inhibition.
- [1] Manikandan R, et al. Synthesis, characterization and theoretical studies of three similar nickel (II) complexes: Biological and photocatalytic applications. Polyhedron. 2025;274:117499. View Source
- [2] Serda M, Kalinowski DS, Mrozek-Wilczkiewicz A, et al. Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters. 2012;22(17):5527-5531. View Source
- [3] Deng J, Li T, Su G, Qin QP, Liu Y, Gou Y. Cobalt(III) complexes of quinoline-thiosemicarbazone ligands: Topoisomerase I and II inhibition at 25 μM. Scientific Reports. 2021. View Source
